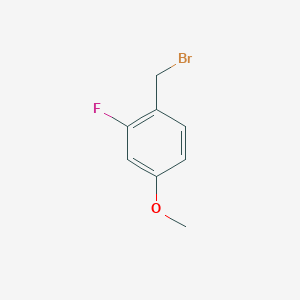

1-(Bromomethyl)-2-fluoro-4-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromomethyl compounds are often used as intermediates in organic synthesis . They can be employed in various reactions to introduce a methyl group into a molecule .

Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques and single crystal X-ray diffraction . The crystalline sample usually possesses a certain symmetry .Chemical Reactions Analysis

Benzene derivatives, including bromomethyl compounds, can undergo nucleophilic addition reactions . They can add hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight, XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized can be determined .Scientific Research Applications

Chemical Synthesis and Product Characterization : A pivotal use of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene and its derivatives is in chemical synthesis. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination processes illustrates the compound's role as an intermediate in producing complex molecules. The reaction conditions such as raw material rate, reaction time, and temperature play crucial roles in the synthesis process. The product structures are then verified using techniques like GC-MS and 1HNMR (Guo, 2009). Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a multi-step reaction, showcasing the compound's utility in the chemical synthesis of specific bromine-containing structures (Song, 2007).

Electrochemical Applications in Energy Storage : In the realm of energy storage, derivatives of this compound, such as 4-bromo-2-fluoromethoxybenzene (BFMB), are explored as novel bifunctional electrolyte additives for lithium-ion batteries. BFMB can electrochemically polymerize to form a protective film on battery components, thereby enhancing the thermal stability and reducing the flammability of lithium-ion batteries. This additive does not negatively impact the batteries' normal cycle performance, making it a promising candidate for safer and more efficient energy storage solutions (Zhang, 2014).

Applications in Polymer Technology : The compound and its derivatives are instrumental in advancing polymer technology. For instance, 3,4-bis(bromomethyl) methoxybenzene addition product of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) is synthesized and used in polymer solar cells (PSCs). These modified compounds, such as MDN-PCBM, exhibit improved photovoltaic performance compared to standard materials, signifying the compound's role in enhancing the efficiency of solar energy harvesting technologies (Bo et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound may act as a reagent in this process, contributing to the formation of new carbon-carbon bonds .

Mode of Action

The interaction of this compound with its targets involves a process known as transmetalation . This is a key step in the Suzuki–Miyaura coupling where the transfer of an organic group from boron to palladium occurs . The compound’s bromomethyl group plays a crucial role in this process .

Biochemical Pathways

Given its role in the suzuki–miyaura coupling, it can be inferred that it influences pathways involving carbon–carbon bond formation . The downstream effects of this could be the synthesis of complex organic compounds, crucial for various biological and chemical processes .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in facilitating carbon–carbon bond formation. By acting as a reagent in the Suzuki–Miyaura coupling, it may contribute to the synthesis of a variety of organic compounds . These compounds could have various roles, depending on their structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura coupling, in which this compound acts as a reagent, is typically performed under mild conditions and requires a palladium catalyst .

Safety and Hazards

Future Directions

The future directions of research on a compound depend on its potential applications. For example, if a compound shows promise as an inhibitor of a certain enzyme, future research might focus on optimizing its structure for increased potency, testing it in biological systems, and eventually conducting clinical trials .

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMXOCLNXDSEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449675 |

Source

|

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-19-1 |

Source

|

| Record name | 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

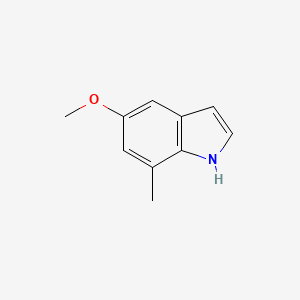

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)